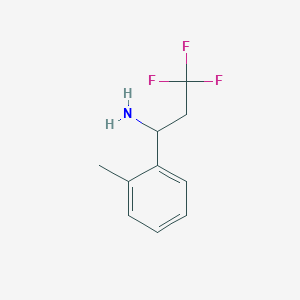

3,3,3-Trifluoro-1-(2-methylphenyl)propan-1-amine

Description

Properties

IUPAC Name |

3,3,3-trifluoro-1-(2-methylphenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N/c1-7-4-2-3-5-8(7)9(14)6-10(11,12)13/h2-5,9H,6,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXJAALSYZOMVIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-trifluoro-1-(2-methylphenyl)propan-1-amine typically involves the trifluoromethylation of a suitable precursor. One common method is the reaction of 2-methylbenzene with trifluoromethylating agents under controlled conditions. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3,3,3-Trifluoro-1-(2-methylphenyl)propan-1-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a metal catalyst.

Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH).

Major Products Formed:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction can yield amines or alcohols.

Substitution: Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : 3,3,3-Trifluoro-1-(2-methylphenyl)propan-1-amine serves as a key intermediate in the synthesis of more complex organic molecules. It is used to introduce the trifluoromethyl group into various chemical structures, which can modify their physical and chemical properties.

- Reagent in Reactions : This compound is utilized in nucleophilic substitution reactions and other organic transformations due to its unique electronic properties imparted by the trifluoromethyl group.

Biology

- Biological Activity : Research indicates potential biological activities, including enzyme inhibition and receptor binding. The compound may interact with various biological targets, making it a candidate for further pharmacological studies.

- Buffering Agent : It is also noted for its role as a non-ionic organic buffering agent in biological assays, particularly in cell culture environments where maintaining pH is critical .

Medicine

- Pharmaceutical Intermediate : Ongoing research explores its potential as an active pharmaceutical ingredient (API) or an intermediate in drug synthesis. The compound's properties may lead to new therapeutic agents targeting specific diseases.

- Case Studies : A notable study investigated its efficacy in modulating neurotransmitter systems, suggesting possible applications in treating neuropsychiatric disorders .

Agrochemicals

The compound is being explored for its utility in developing agrochemicals due to its stability and reactivity profiles. Its ability to modify the properties of agricultural formulations makes it a valuable asset in this field.

Specialty Chemicals

In the industrial sector, this compound is used in formulating specialty chemicals that require specific performance characteristics influenced by fluorinated compounds.

Comparative Data Table

| Application Area | Description | Example Use Case |

|---|---|---|

| Chemistry | Building block for organic synthesis | Synthesis of fluorinated compounds |

| Biology | Enzyme inhibition and receptor binding | Neurotransmitter modulation studies |

| Medicine | Pharmaceutical intermediate | Potential API for neuropsychiatric treatments |

| Agrochemicals | Development of stable agrochemical formulations | Pesticide formulations |

| Specialty Chemicals | Formulation of chemicals with enhanced properties | Specialty coatings |

Mechanism of Action

The mechanism by which 3,3,3-trifluoro-1-(2-methylphenyl)propan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to improved therapeutic outcomes.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

Receptors: It can bind to receptors, modulating their activity and influencing cellular responses.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes structurally related compounds, focusing on substituent variations and physicochemical properties:

Key Differences and Implications

Electron Effects: The 3-(trifluoromethyl)phenyl substituent (C₁₀H₉F₆N) enhances electron-withdrawing properties, reducing basicity compared to the 2-methylphenyl analogue .

Solubility and Bioavailability :

- Thiophene-containing analogues (C₇H₉ClF₃NS) show higher aqueous solubility than purely aromatic derivatives, critical for drug formulation .

- The 3-fluoro-4-methylphenyl variant (C₁₆H₁₈FN) balances lipophilicity and polarity, mimicking successful antihistamines like pheniramine .

Synthetic Complexity :

- Heterocyclic derivatives (e.g., thiophene, pyrazole) require multi-step syntheses with lower yields (e.g., 73% for pyrrolo-triazolo-pyrazine derivatives) .

Biological Activity

3,3,3-Trifluoro-1-(2-methylphenyl)propan-1-amine is an organofluorine compound notable for its unique structural features, including a trifluoromethyl group and a 2-methylphenyl moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in drug discovery and development.

The molecular formula of this compound is , with a molecular weight of approximately 203.21 g/mol. The trifluoromethyl group contributes to enhanced lipophilicity and bioavailability, which are critical for effective interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various receptors and enzymes involved in metabolic pathways. The trifluoromethyl group enhances membrane permeability, facilitating the compound's ability to modulate enzyme activity or receptor binding. This interaction can lead to anti-inflammatory or anticancer effects.

Biological Activity Overview

Research indicates that this compound exhibits significant pharmacological properties. Key areas of investigation include:

- Anti-inflammatory Properties : The compound has been studied for its potential use in reducing inflammation through modulation of immune responses.

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation, similar to known therapeutic agents like cinacalcet, indicating potential applications in oncology.

Pharmacological Studies

Several studies have evaluated the biological activity of this compound:

| Study Focus | Findings |

|---|---|

| Anti-inflammatory | Demonstrated inhibition of pro-inflammatory cytokines in vitro. |

| Anticancer | Induced apoptosis in various cancer cell lines; mechanism under study. |

| Calcium Metabolism | Mimics the action of cinacalcet, influencing parathyroid hormone levels. |

Case Studies

- In Vitro Studies : In laboratory settings, the compound has shown promise in reducing inflammation markers in human cell lines. For instance, it was found to significantly lower IL-6 levels compared to control groups.

- Cancer Research : A case study involving breast cancer cell lines indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis rates.

Q & A

Q. What are the standard synthetic routes for 3,3,3-Trifluoro-1-(2-methylphenyl)propan-1-amine?

The synthesis typically involves reductive amination of a trifluoromethyl-substituted ketone precursor. For example, 3-(2-methylphenyl)-3,3,3-trifluoropropan-1-one can be reacted with ammonia or a primary amine under catalytic hydrogenation or using reducing agents like NaBH/AcOH. Continuous flow reactors may optimize yield and purity by controlling reaction parameters (e.g., temperature, residence time) . Post-synthesis purification often employs distillation or recrystallization to isolate the amine, with purity verified via HPLC (>98% purity thresholds recommended) .

Q. How is the compound characterized structurally and analytically?

Key characterization methods include:

- NMR spectroscopy : NMR identifies trifluoromethyl group environments (δ ~ -60 to -70 ppm), while NMR resolves aromatic (2-methylphenyl) and amine protons.

- Mass spectrometry : High-resolution MS confirms molecular formula (CHFN) and detects fragmentation patterns.

- Elemental analysis : Validates C, H, N, and F content.

Comparative studies with structurally similar compounds (e.g., 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone) highlight the impact of trifluoromethyl and aryl substituents on spectral profiles .

Q. What safety protocols are critical during handling?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors (amines are often volatile and irritants).

- Waste disposal : Segregate amine-containing waste and collaborate with certified hazardous waste handlers .

Advanced Research Questions

Q. How can contradictory bioactivity data in enzyme inhibition assays be resolved?

Contradictions may arise from:

- Impurities : Use HPLC-MS to confirm compound purity (>99%) and rule out byproducts.

- Stereochemical effects : If chiral centers exist, employ chiral chromatography to isolate enantiomers and test individually.

- Assay variability : Validate results across multiple assays (e.g., fluorescence-based vs. radiometric) and cell lines. Reference studies on trifluoromethyl-containing analogs (e.g., κ-opioid receptor antagonists) demonstrate the need for orthogonal validation .

Q. What strategies optimize the compound’s metabolic stability for in vivo studies?

- Isotope labeling : Introduce via prosthetic groups (e.g., tetrazine ligation) for PET imaging, balancing radiolabel stability with bioavailability .

- Structural modifications : Replace labile functional groups (e.g., methylthio in related compounds) with bioisosteres to enhance resistance to hepatic metabolism .

- Pharmacokinetic profiling : Conduct microsomal stability assays and plasma protein binding studies to identify metabolic hotspots .

Q. How can computational methods predict binding interactions with biological targets?

- Molecular docking : Use software like AutoDock Vina to model interactions between the trifluoromethyl group and hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms).

- MD simulations : Assess dynamic stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR models : Corrogate electronic (Hammett σ values) and steric parameters of the 2-methylphenyl group with inhibitory potency .

Q. What experimental designs address low yields in large-scale synthesis?

- Flow chemistry : Implement continuous flow systems to enhance heat/mass transfer and reduce side reactions (e.g., imine formation).

- Catalyst screening : Test transition metal catalysts (e.g., Pd/C, Raney Ni) for reductive amination efficiency.

- Solvent optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., ethanol/water mixtures) to improve atom economy .

Data Analysis and Mechanistic Studies

Q. How are reaction intermediates characterized in mechanistic studies?

Q. What analytical techniques differentiate regioisomers or structural analogs?

Q. How does the trifluoromethyl group influence electronic properties?

- Hammett studies : Compare substituent effects on reaction rates (σ for CF = 0.43).

- DFT calculations : Compute electrostatic potential maps to visualize electron-withdrawing effects on the aryl ring.

- Cyclic voltammetry : Measure redox potentials to assess electronic communication between substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.